6-Methylbenzo[d]isoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-2-3-7-5-9-10-8(7)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVAQLOROCVVSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597319 | |
| Record name | 6-Methyl-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10531-79-0 | |
| Record name | 6-Methyl-1,2-benzisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10531-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Benzisoxazole and Isoxazole Frameworks in Heterocyclic Chemistry
Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the benzisoxazole and isoxazole (B147169) frameworks are considered "privileged structures." nih.govresearchgate.net This designation stems from their frequent appearance in biologically active compounds and their ability to interact with a wide range of biological targets. nih.gov The fusion of an isoxazole ring with a benzene (B151609) ring creates the benzisoxazole scaffold, which is present in several clinically approved drugs, including the atypical antipsychotics risperidone, paliperidone, and iloperidone, as well as the anticonvulsant zonisamide (B549257). e-journals.inchim.itnih.gov
The significance of these frameworks is underscored by the broad spectrum of pharmacological activities their derivatives exhibit. nih.govnih.gov Research has demonstrated that compounds containing the benzisoxazole moiety possess potential as:
Antimicrobial agents nih.govontosight.ai
Anticancer agents e-journals.innih.gov
Anti-inflammatory agents smolecule.comnih.gov
Anticonvulsants e-journals.innih.gov
Antipsychotics e-journals.innih.gov
Analgesics e-journals.in
Antitubercular agents nih.gov
The versatility of the isoxazole ring, characterized by its electron-rich nature and a weak nitrogen-oxygen bond, allows for various chemical modifications. nih.gov These modifications can fine-tune the physicochemical properties of the molecules, enhancing their potency, selectivity, and pharmacokinetic profiles. mdpi.com For example, the introduction of different substituents on the phenyl ring can significantly influence the biological activity; compounds with electron-donating groups like methyl have shown antioxidant properties, while those with electron-withdrawing groups have exhibited anti-inflammatory activity. nih.gov
Overview of Research Trajectories for Fused Isoxazole Systems
Classical and Contemporary Approaches to Benzisoxazole Ring Formation
The formation of the benzisoxazole ring, a fusion of a benzene (B151609) and an isoxazole ring, can be achieved through several strategic bond-forming reactions. Both long-established and modern methods are employed by chemists to build this heterocyclic scaffold.
1,3-Dipolar Cycloaddition Reactions in the Synthesis of Isoxazoles
One of the most powerful and widely used methods for constructing the isoxazole ring is the [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition. researchgate.net This reaction typically involves the combination of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. nih.gov The reaction of nitrile oxides with alkynes is a primary route to isoxazoles, while reaction with alkenes yields isoxazolines, which can be subsequently oxidized to isoxazoles. researchgate.net
A significant advancement in this area is the application of this strategy to the synthesis of benzisoxazoles through the reaction of in situ-generated nitrile oxides with arynes (dehydrobenzenes). nih.gov In this approach, both highly reactive intermediates are generated simultaneously from stable precursors. Fluoride (B91410) ions, for instance from cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), can induce the formation of an aryne from an o-(trimethylsilyl)aryl triflate precursor, while also acting as a base to generate the nitrile oxide from a corresponding hydroximoyl chloride. nih.gov The subsequent [3+2] cycloaddition between the aryne and the nitrile oxide directly furnishes the functionalized benzisoxazole core. nih.gov This method is notable for its mild reaction conditions and broad scope, tolerating a variety of functional groups on both the aryne and nitrile oxide components. nih.gov
The versatility of this reaction is further highlighted in intramolecular versions, where the nitrile oxide and the dipolarophile are part of the same molecule, leading to the simultaneous formation of multiple rings and complex polycyclic systems. mdpi.com
Table 1: Synthesis of Benzisoxazoles via [3+2] Cycloaddition of Arynes and Nitrile Oxides nih.govThis table showcases the yields of various substituted benzisoxazoles synthesized through the reaction of different aryne precursors and chlorooximes.
| Aryne Precursor | Chlorooxime | Resulting Benzisoxazole Product | Yield (%) |
|---|---|---|---|
| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 4-Methoxybenzaldehyde oxime chloride | 3-(4-Methoxyphenyl)benzo[d]isoxazole | 90 |
| 4,5-Dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | 4-Methoxybenzaldehyde oxime chloride | 5,6-Dimethoxy-3-(4-methoxyphenyl)benzo[d]isoxazole | 65 |
| 4,5-Difluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | 4-Methoxybenzaldehyde oxime chloride | 5,6-Difluoro-3-(4-methoxyphenyl)benzo[d]isoxazole | 36 |
| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Thiophene-2-carbaldehyde oxime chloride | 3-(Thiophen-2-yl)benzo[d]isoxazole | 54 |
Electrochemical Annulations and Cycloaddition Protocols
Electrosynthesis has emerged as a powerful and sustainable alternative to traditional chemical methods for constructing heterocyclic rings. researchgate.netrsc.org For the synthesis of 2,1-benzisoxazoles (also known as anthranils), electrochemical protocols have been developed that rely on the cathodic reduction of readily available ortho-nitroarenes. researchgate.netrsc.orgchemrxiv.org These methods are characterized by their operational simplicity, often using an undivided cell setup with inexpensive and reusable carbon-based electrodes, such as glassy carbon or boron-doped diamond (BDD). researchgate.netrsc.org
The reaction proceeds via the reductive cyclization of substrates like 2-nitrobenzaldehydes or 2'-nitroacetophenones. clockss.org The electrolysis is typically carried out under constant current in environmentally benign solvents like water/methanol mixtures, with an acid such as sulfuric acid acting as both a supporting electrolyte and a catalyst. rsc.org This approach avoids the need for stoichiometric chemical reducing agents and offers high scalability and good to excellent yields across a diverse range of substrates. rsc.orgchemrxiv.org
More advanced electrochemical methods involve multi-component domino reactions. For instance, a four-component electrochemical annulation has been developed to assemble 3,5-disubstituted isoxazoles, showcasing the ability of electrosynthesis to construct complex molecules with high efficiency. nih.govsemanticscholar.org
Table 2: Electrochemical Synthesis of Substituted 2,1-Benzisoxazoles clockss.orgThis table summarizes the results of the electrochemical reductive cyclization of various substituted 2-nitrobenzaldehydes and 2'-nitroacetophenone.
| Starting Material (Substituted Nitroarene) | Cathode | Potential (V vs. Ag/AgCl) | Product | Yield (%) |
|---|---|---|---|---|
| 2-Nitrobenzaldehyde | Pb | -0.55 | 2,1-Benzisoxazole | 82 |
| 5-Chloro-2-nitrobenzaldehyde | Pb | -0.55 | 6-Chloro-2,1-benzisoxazole | 85 |
| 4,5-Dimethoxy-2-nitrobenzaldehyde | Pb | -0.65 | 5,6-Dimethoxy-2,1-benzisoxazole | 78 |
| 2'-Nitroacetophenone | Pb | -0.70 | 3-Methyl-2,1-benzisoxazole | 75 |
Divergent Synthesis Strategies for Benzisoxazole Derivatives
Divergent synthesis provides an efficient strategy for generating a library of structurally related compounds from a single, common intermediate. A notable example is the regioselective synthesis of either 3-substituted 1,2-benzisoxazoles or 2-substituted benzoxazoles from ortho-hydroxyaryl N-H ketimines. organic-chemistry.org
This strategy hinges on a common N-chloro imine intermediate, which can be directed down two distinct reaction pathways by simply modifying the reaction conditions.
Pathway to Benzisoxazoles : Under anhydrous conditions, treatment of the ortho-hydroxyaryl N-H ketimine with a chlorinating agent like t-butyl hypochlorite (B82951) leads to the formation of the N-chloro imine. Subsequent base-promoted intramolecular cyclization proceeds via an N-O bond formation to yield the 3-substituted benzisoxazole. organic-chemistry.org
Pathway to Benzoxazoles : In contrast, when the reaction is mediated by aqueous sodium hypochlorite (NaOCl), a Beckmann-type rearrangement of the N-chloro imine intermediate occurs, leading to the formation of a 2-substituted benzoxazole. organic-chemistry.org
This divergent approach offers a powerful tool for creating molecular diversity from readily accessible precursors, allowing for the selective synthesis of two different classes of heterocycles. organic-chemistry.org
Regioselective Synthesis of Substituted 6-Methylbenzo[d]isoxazole Systems
Achieving regioselectivity—the control of substituent placement on the aromatic ring—is a critical challenge in the synthesis of substituted heterocycles like this compound. The electronic and steric properties of substituents on the precursors can significantly influence the outcome of cyclization reactions. smolecule.com
Several strategies can be employed to control the position of the methyl group and other substituents on the benzisoxazole core:
Precursor Control : The most direct method is to start with a precursor that already contains the desired substitution pattern. For the synthesis of this compound via the aryne cycloaddition method, one would start with an aryne precursor bearing a methyl group at the corresponding position, such as 2-(trimethylsilyl)-4-methylphenyl trifluoromethanesulfonate. nih.gov Similarly, for electrochemical synthesis, a precursor like 4-methyl-2-nitrobenzaldehyde (B1297905) would be required.
Reaction Condition Control : In some systems, reaction conditions can dictate the regiochemical outcome. For the synthesis of substituted isoxazoles from β-enamino diketones and hydroxylamine, the choice of solvent, the use of additives like pyridine, or the presence of a Lewis acid can control which regioisomer is formed. nih.gov While not specific to benzisoxazoles, these principles demonstrate that reaction parameters can be fine-tuned to favor the formation of a desired isomer. nih.govrsc.org
The synthesis of specific regioisomers, such as those of isoxazolo[5,4-b]pyridines, has been achieved with high selectivity by carefully choosing the reacting partners, for example, by reacting 5-amino-3-methylisoxazole (B44965) with specific α,β-unsaturated ketones. nih.gov
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles, which aim to reduce waste, minimize energy consumption, and use safer chemicals, are increasingly being applied to heterocyclic synthesis. nih.gov
Electrosynthesis : As discussed previously, electrochemical methods are inherently green. rsc.org They replace stoichiometric chemical oxidants or reductants with electricity, a traceless reagent. These reactions are often performed in environmentally benign solvents like water or alcohols, at ambient temperature and pressure, reducing energy consumption and the generation of hazardous waste. researchgate.netrsc.org
Microwave-Assisted Synthesis : The use of microwave irradiation is another green technique that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. nih.gov This method has been successfully applied to the synthesis of various isoxazole derivatives, often following a green protocol. nih.gov
Mechanochemistry : Solvent-free synthesis using techniques like ball-milling represents a significant step forward in green chemistry. nih.gov A mechanochemical 1,3-dipolar cycloaddition has been reported for the synthesis of 3,5-isoxazoles from terminal alkynes and hydroxyimidoyl chlorides, sometimes using a recyclable copper/alumina nanocomposite catalyst. This method offers scalability, short reaction times, and a significant reduction in waste compared to solution-based syntheses. nih.gov
Aqueous Media : Performing reactions in water as a solvent is a key goal of green chemistry. Efficient syntheses of isoxazole derivatives have been achieved in aqueous media without the need for any catalyst, offering advantages of mild conditions, high yields, and simple work-up procedures. nih.gov
Multi-Step Synthesis Pathways from Precursor Molecules
The construction of the this compound scaffold often requires a multi-step sequence starting from simple, commercially available precursors. These pathways involve the sequential installation of required functional groups followed by a key cyclization step to form the heterocyclic ring.
One representative pathway involves starting from a substituted salicylic (B10762653) acid. For example, the synthesis of the closely related 5-iodo-3-methoxy-7-methylbenzo[d]isoxazole (B3290451) was achieved in multiple steps starting from 3-methylsalicylic acid. nih.gov A similar strategy could be envisioned for the 6-methyl isomer starting from 4-methylsalicylic acid.
A more general route to the parent benzisoxazole ring system starts from salicylaldehyde. wikipedia.org This inexpensive precursor can be converted to its oxime, which then undergoes cyclization. To produce the 6-methyl derivative, one would begin with 2-hydroxy-5-methylbenzaldehyde. The aldehyde is first reacted with hydroxylamine-O-sulfonic acid in a base-catalyzed, room-temperature reaction to form the oxime, which then cyclizes to yield this compound. wikipedia.org
Another documented pathway leads to 6-methylbenzo[d]isoxazol-3-ol. This synthesis starts from 2-hydroxy-4-methylbenzamide, which is converted to 2-N-dihydroxy-4-methylbenzamide. The final cyclization to the benzisoxazolone ring is achieved by reacting this intermediate with carbonyldiimidazole in refluxing tetrahydrofuran (B95107) (THF). google.com
These multi-step sequences demonstrate the chemical strategies required to assemble the target molecule from basic building blocks, involving standard organic transformations like esterification, nitration, reduction, and cyclization.
Chemical Reactivity and Mechanistic Transformation Studies of 6 Methylbenzo D Isoxazole
Electrophilic Aromatic Substitution Reactions on the Benzisoxazole Core
The benzisoxazole core is a heteroaromatic system, and its reactivity in electrophilic aromatic substitution (EAS) is influenced by the constituent atoms of the isoxazole (B147169) ring and the substituents on the benzene (B151609) ring. chemicalbook.com The isoxazole moiety itself is considered a π-excessive heterocycle. chemicalbook.com The presence of an electron-donating oxygen atom tends to make electrophilic substitution more favorable than in pyridine, which contains a more electron-withdrawing nitrogen atom. chemicalbook.com
In the case of 6-Methylbenzo[d]isoxazole, the methyl group at the 6-position is an activating group, which enhances the electron density of the benzene ring, making it more susceptible to electrophilic attack compared to the unsubstituted benzisoxazole. This activating effect is generally ortho- and para-directing. Therefore, electrophilic substitution is expected to occur preferentially at the positions ortho or para to the methyl group (positions 5 and 7) that are not part of the ring fusion.
Studies on related substituted benzisoxazoles support these general principles. For instance, the reaction of substituted nitrosobenzenes to form 2,1-benzisoxazoles shows a clear correlation between the electronic nature of the substituent and the reaction efficiency. acs.org Electron-rich aromatic precursors react efficiently, while electron-deficient ones show lower reactivity. acs.org The regioselectivity observed in these reactions is consistent with pathways of electrophilic aromatic substitution, where electronegative groups are deactivating. acs.org Conversely, the electron-donating methyl group in this compound would activate the benzene ring for such transformations.
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution Reactivity of the Benzisoxazole Core
| Substituent Type | Position | Effect on Benzene Ring | Expected Reactivity |
| Methyl (CH₃) | 6 | Electron-donating, Activating | Increased |
| Chloro (Cl) | Varies | Electron-withdrawing, Deactivating | Reduced |
Investigation of Ring Cleavage Reactions of the Isoxazole Moiety
The N-O bond within the isoxazole ring is relatively weak and susceptible to cleavage under various conditions, leading to ring-opening reactions. These reactions are a key feature of isoxazole chemistry, allowing for the transformation of the heterocyclic core into other valuable functional group arrays.
One significant method for isoxazole ring cleavage is through metal-catalyzed reductions. The use of metal carbonyls, such as hexacarbonylmolybdenum [Mo(CO)₆], in the presence of water can induce a reductive cleavage of the N-O bond. rsc.orgrsc.org This reaction typically proceeds thermally and results in the formation of β-amino enones in good yields. rsc.orgrsc.org A proposed mechanism involves the formation of an N-complexed isoxazolepentacarbonylmolybdenum intermediate, which then rearranges to a complexed (β-oxo vinyl)nitrene that is subsequently reduced by the metal in the presence of water to yield the amine product. rsc.org Similar transformations can be achieved using pentacarbonyliron [Fe(CO)₅] with photoirradiation or nonacarbonyldiiron [Fe₂(CO)₉] with heating. rsc.org
Another approach to ring cleavage involves electrophilic fluorination. Treatment of isoxazoles with an electrophilic fluorinating agent like Selectfluor® can initiate a ring-opening fluorination process. researchgate.net The reaction is believed to proceed through an initial electrophilic fluorination of the isoxazole ring, followed by deprotonation and subsequent cleavage of the N-O bond. This method provides access to tertiary fluorinated carbonyl compounds, demonstrating a distinct pathway for isoxazole ring-opening that introduces fluorine, a valuable element in medicinal chemistry. researchgate.net
Table 2: Summary of Isoxazole Ring Cleavage Reactions
| Reagent/Condition | Key Transformation | Product Type | Reference |
| Mo(CO)₆ / H₂O, heat | Reductive cleavage of N-O bond | β-Amino enone | rsc.orgrsc.org |
| Fe(CO)₅ / H₂O, photoirradiation | Reductive cleavage of N-O bond | β-Amino enone | rsc.org |
| Fe₂(CO)₉ / H₂O, heat | Reductive cleavage of N-O bond | β-Amino enone | rsc.org |
| Selectfluor® | Electrophilic fluorination and N-O bond cleavage | α-Fluorocyanoketone | researchgate.net |
Isomerization and Rearrangement Processes of Benzisoxazole Derivatives
Benzisoxazole derivatives can undergo several types of isomerization and rearrangement reactions, often triggered by base or heat, which can lead to the formation of different heterocyclic systems. These transformations highlight the synthetic versatility of the benzisoxazole scaffold.
Base-promoted rearrangements have been observed for benzo[d]isoxazole derivatives. For example, benzo[d]isoxazoles that have a carbonyl or carboxyl group at the 3-position can undergo a base-promoted process involving decarbonylation and opening of the isoxazole ring. nih.gov This type of transformation has also been noted for 3-unsubstituted benzo[d]isoxazoles. nih.gov
A notable rearrangement is the Mo(CO)₆-mediated conversion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates into 4-oxo-1,4-dihydropyridine-3-carboxylates. nih.gov This reaction involves more than a simple isomerization; it is a complex rearrangement that begins with the reductive opening of the isoxazole ring to form an unstable enaminone intermediate. The molybdenum complex not only facilitates the initial ring opening but is also thought to catalyze the subsequent cyclization of the intermediate to form the final pyridone product. nih.gov
Furthermore, rearrangements involving arylhydrazones derived from isoxazoles have been reported for the benzo[d]isoxazole series, indicating that the core structure is amenable to deep-seated structural reorganizations to furnish new molecular architectures. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Methylbenzo D Isoxazole
Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination
Table 1: Representative Crystallographic Data for a Related Benzisoxazole Derivative This table presents typical data that would be obtained from a single-crystal X-ray diffraction study, based on findings for analogous compounds.
| Parameter | Example Value/Description | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the smallest repeating unit in the crystal. |
| Bond Lengths (e.g., C-N) | ~1.3-1.4 Å | Indicates the distance between atomic nuclei, reflecting bond order. |
| Bond Angles (e.g., C-O-N) | ~105-115° | Determines the geometry around a central atom. |
| Torsion Angles | Describes the rotation around a bond, defining conformation. | Crucial for understanding the 3D shape and steric hindrance of the molecule. |
Note: The data in this table are illustrative and based on general values for heterocyclic compounds and related structures, as specific data for 6-Methylbenzo[d]isoxazole were not found.
X-ray crystallography is not only pivotal for determining intramolecular structures but also for elucidating the complex network of intermolecular interactions that govern how molecules arrange themselves in the solid state. These interactions, including hydrogen bonds and van der Waals forces, dictate the crystal packing and influence the material's physical properties. ias.ac.inmdpi.com
In crystals of related isoxazole (B147169) and benzisoxazole derivatives, various non-covalent interactions have been identified. researchgate.netmdpi.com Hirshfeld surface analysis, a powerful tool used in conjunction with crystallographic data, quantifies these interactions. For similar molecules, the most significant contributions to crystal packing often come from H···H, H···O/O···H, and H···C/C···H contacts. researchgate.netmdpi.com For example, in the crystal structure of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, these interactions account for 35.7%, 33.7%, and 13.0% of the total Hirshfeld surface, respectively. mdpi.com
Although this compound lacks strong hydrogen bond donors like -OH or -NH groups, it can act as a hydrogen bond acceptor via the nitrogen and oxygen atoms of the isoxazole ring. This allows for the formation of weak C–H···O and C–H···N hydrogen bonds, which, while individually weak, can collectively play a significant role in stabilizing the crystal lattice. mdpi.comscience.gov The planar nature of the benzisoxazole core also facilitates potential π-π stacking interactions between the aromatic rings of adjacent molecules, a common feature in the crystal packing of aromatic heterocyclic compounds. ias.ac.in
Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Isoxazole Derivative
| Interaction Type | Percentage Contribution | Description |
| H···H | 35.7% | Represents contacts between hydrogen atoms on adjacent molecules. mdpi.com |
| H···O/O···H | 33.7% | Indicates interactions involving hydrogen and oxygen atoms, including C-H···O bonds. mdpi.com |
| H···C/C···H | 13.0% | Relates to contacts between hydrogen and carbon atoms. mdpi.com |
Source: Data from a study on a related isoxazole derivative, providing insight into potential interactions for this compound. mdpi.com
Fluorescence Spectroscopy for Molecular Interactions and Quenching Mechanisms
Fluorescence spectroscopy is a highly sensitive technique used to study the electronic properties of molecules and their interactions with the local environment. It involves exciting a molecule (a fluorophore) with light at a specific wavelength and detecting the emitted light, which is typically of a longer wavelength. horiba.com The characteristics of the emitted fluorescence, such as its intensity and spectral position, are exquisitely sensitive to the molecule's environment, making this technique ideal for probing molecular interactions and quenching phenomena. horiba.comnih.gov
Derivatives of isoxazole are known to exhibit fluorescence. d-nb.info For instance, a pyrrole-isoxazole derivative has been developed as a fluorescent chemosensor, where its fluorescence emission spectrum changes significantly upon binding with specific anions. d-nb.info This demonstrates that the isoxazole moiety can be part of a conjugated system that gives rise to fluorescence, and this fluorescence can be modulated by intermolecular events. The study of fluorescence quenching—the process where fluorescence intensity decreases due to interactions with other substances—can provide quantitative information about binding affinities and the dynamics of molecular encounters. horiba.com
Steady-state fluorescence spectroscopy measures the average fluorescence signal over time while a sample is continuously illuminated. nih.gov It provides a time-averaged view of the molecule's fluorescent properties. A key application is the generation of standard concentration curves, as fluorescence intensity is often directly proportional to the concentration of the fluorophore. horiba.com This technique is also used to monitor changes in protein conformation and to study binding events, where the fluorescence of an intrinsic fluorophore (like tryptophan) or an extrinsic label is altered upon interaction with a ligand. nih.gov For a compound like this compound, steady-state measurements could be used to quantify its concentration in various solvents and to study how its fluorescence is quenched by different analytes, revealing details about its excited-state interactions.
Synchronous fluorescence spectroscopy (SFS) is a variant where both the excitation and emission monochromators are scanned simultaneously with a constant wavelength interval (Δλ). researchgate.net This approach often results in simplified spectra with narrowed bandwidths and reduced complexity from overlapping peaks. researchgate.net For complex mixtures containing multiple fluorophores, SFS can help to spectrally resolve the contributions from individual components, making it a valuable analytical tool.
Excitation/Emission Matrix (EEM) spectroscopy provides a comprehensive "fingerprint" of a sample's fluorescence properties. edinst.com An EEM is generated by collecting a series of emission spectra over a range of excitation wavelengths, resulting in a three-dimensional contour plot of intensity versus excitation and emission wavelengths. edinst.comnih.gov This technique is particularly powerful for analyzing complex, multi-component systems, such as dissolved organic matter in water, as it can simultaneously visualize all fluorescent components in a single measurement. nih.govresearchgate.net
For this compound, an EEM could reveal detailed information about its photophysical behavior. It could identify the optimal excitation and emission wavelengths and uncover the presence of any fluorescent impurities or photo-degradation products. Furthermore, by observing how the EEM landscape changes with variations in solvent polarity, pH, or the presence of quenching agents, one could gain deep insights into the compound's electronic structure and its interactions at a molecular level.
Computational and Theoretical Investigations of 6 Methylbenzo D Isoxazole Electronic Structure and Reactivity
Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the electron density, DFT allows for the calculation of various molecular properties with a good balance between accuracy and computational cost. For benzoisoxazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p), have been employed to elucidate their structural and electronic characteristics in both gaseous and solvent phases. researchgate.net
Optimization of Molecular Structural Parameters
A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For isoxazole (B147169) derivatives, DFT methods have been successfully used to determine optimized structural parameters, including bond lengths and angles. nih.gov
Table 1: Representative Predicted Bond Lengths and Angles for a Benzisoxazole Core (Illustrative)
| Parameter | Predicted Value (Å or °) |
| C-C (aromatic) | ~1.39 - 1.41 |
| C-N | ~1.35 |
| N-O | ~1.40 |
| C-O | ~1.36 |
| C-C-C (aromatic) | ~120 |
| C-N-O | ~108 |
Note: This table is illustrative and based on general values for the benzisoxazole core. Specific values for 6-methylbenzo[d]isoxazole would require a dedicated DFT calculation.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. researchid.co
For isoxazole derivatives, the HOMO and LUMO analysis helps in determining the charge transfer within the molecule. researchid.co In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, enhanced by the electron-donating methyl group. Conversely, the LUMO is likely to be distributed over the heterocyclic isoxazole ring, which acts as the electron-accepting part of the molecule. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. researchid.co For example, a study on a methoxyphenyl-isoxazole derivative calculated a HOMO-LUMO energy gap of 4.9266 eV, indicating a stable molecule. mdpi.com
Table 2: Illustrative Frontier Orbital Energies and Related Parameters for an Isoxazole Derivative
| Parameter | Value (eV) |
| EHOMO | -5.8170 |
| ELUMO | -0.8904 |
| Energy Gap (ΔE) | 4.9266 |
Source: Data from a study on a related isoxazole derivative. mdpi.com
Prediction of Chemical Reactivity, Kinetic Stability, and Polarizability
The HOMO-LUMO energy gap is not just a measure of stability; it also provides insights into the global reactivity of a molecule. A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more reactive. Conversely, a large energy gap points to high kinetic stability. researchid.co
Furthermore, the polarizability of a molecule, which is its ability to form induced dipoles in the presence of an electric field, can also be inferred from the HOMO-LUMO gap. Generally, molecules with smaller energy gaps are more polarizable. researchid.co DFT calculations can quantify these properties, offering a theoretical basis for predicting how this compound might behave in different chemical environments and its potential for electrophilic or nucleophilic attacks.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment, such as a biological target. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thus prioritizing synthetic efforts.
For a class of compounds like benzo[d]isoxazole derivatives, a QSAR study would involve compiling a dataset of molecules with their measured biological activities. Various molecular descriptors, representing different aspects of the molecular structure (e.g., electronic, steric, and hydrophobic properties), would then be calculated. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. smolecule.com For example, a 3D-QSAR study on isoxazole derivatives identified that hydrophobicity and the presence of electronegative groups at specific positions were crucial for their agonistic activity. smolecule.com Such a model for this compound and its analogs could predict their potential as, for instance, enzyme inhibitors or receptor modulators.
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the procrystal, a unique surface is generated for each molecule. sigmaaldrich.com This surface can then be color-coded to highlight different types of close contacts.
Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Benzisoxazole Derivative
| Interaction Type | Contribution (%) |
| H···H | 35.7 |
| H···O/O···H | 33.7 |
| H···C/C···H | 13.0 |
Source: Data from a study on a related benzisoxazole derivative. mdpi.com
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical and computational chemistry provides a powerful lens through which to understand the intricate details of chemical reactions, offering insights into reaction pathways, transition state structures, and the energetic factors that govern reactivity. While detailed computational studies specifically targeting the reaction mechanisms of this compound are not extensively documented in dedicated publications, the reactivity of the benzo[d]isoxazole (also known as anthranil) scaffold has been the subject of significant theoretical interest. These studies, focused on related derivatives, provide a robust framework for understanding the likely reaction pathways for this compound, particularly concerning its characteristic ring-opening reactions and participation in cycloadditions.
Key reaction mechanisms applicable to this compound that have been investigated computationally for analogous systems include base-catalyzed ring-opening (the Kemp elimination), transition-metal-catalyzed processes, and photolytic decompositions.
The Kemp Elimination and Related Base-Catalyzed Ring-Opening
The Kemp elimination is a classic organic reaction involving the base-catalyzed abstraction of a proton from the C3 position of a benzo[d]isoxazole, leading to the cleavage of the weak N-O bond and subsequent ring-opening to form a 2-cyanophenolate product. nih.govacs.orgbakerlab.org This reaction has become a benchmark for studying proton transfer from carbon and has been extensively used in the design of artificial enzymes. bakerlab.orgresearchgate.net
The generally accepted mechanism, supported by computational studies on various substituted benzo[d]isoxazoles, proceeds via a concerted process. A base removes the C3-proton, and concurrently, the heterocyclic ring opens. bakerlab.org Density Functional Theory (DFT) calculations are employed to model the transition state of this reaction. These calculations help in understanding the geometry of the transition state and the activation energy barrier. For instance, studies on designed "Kemp eliminase" enzymes use computational methods to model the interaction of the benzo[d]isoxazole substrate with the enzyme's active site, optimizing the geometry for efficient catalysis. researchgate.net
Transition-Metal-Catalyzed Reactions
This compound can participate in more complex, transition-metal-catalyzed transformations. For example, a copper-catalyzed three-component reaction involving a benzo[d]isoxazole, a sulfonyl azide, and a terminal alkyne has been reported to produce 4-amino-2H-chromen-2-imines. acs.org The proposed mechanism for this cascade reaction involves an initial copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by a Kemp elimination of the benzo[d]isoxazole to generate a cyanophenol intermediate, which then undergoes a tandem cyclization. acs.org
DFT studies on related systems, such as the cycloaddition of ynamides and isoxazoles catalyzed by Brønsted acids, gold(I), or platinum(II), reveal the initial steps likely involve the nucleophilic attack of the isoxazole nitrogen onto a catalyst-activated alkyne. rsc.org This is followed by the cleavage of the N-O bond to form an α-imino intermediate, which then proceeds through various pathways depending on the catalyst and reaction conditions. rsc.org Distortion/interaction analysis within the DFT framework is used to explore the unique properties of each catalyst and rationalize the observed product selectivity. rsc.org
The table below summarizes findings from a DFT study on the cycloaddition of ynamides and isoxazoles, illustrating how different catalysts can lead to distinct reaction pathways after the initial N-O bond cleavage, a fundamental step in the reactivity of the isoxazole ring.
| Catalyst System | Key Intermediate | Favorable Pathway | Final Product Type |
| Brønsted Acid (HNTf₂) | α-imino intermediate | [5 + 2 + 1] cycloaddition with H₂O | O-bridged tetrahydro-1,4-oxazepines |
| Gold(I) [IPrAuNTf₂] | α-imino intermediate | [3 + 2] cycloaddition | 3,4-disubstituted isoxazoles |
| Platinum(II) (PtCl₂/CO) | α-imino intermediate | [5 + 2] annulation | 1,3-oxazepines |
| Data derived from theoretical studies on model isoxazole systems. rsc.org |
Photolytic Ring Expansion and Rearrangement
The photochemistry of anthranil (B1196931) derivatives has also been a subject of theoretical and experimental investigation. Photolysis of 3-methylanthranil, an isomer of this compound, has been studied to understand the resulting ring-expansion products. acs.org Such studies often involve computational analysis to elucidate the nature of the excited states and the potential energy surfaces leading to different photoproducts, such as azepines. These investigations provide a basis for predicting the potential photochemical behavior of this compound.
Biological Activity Profiling and Mechanistic Elucidation of 6 Methylbenzo D Isoxazole Derivatives
Anti-inflammatory Activity and Mechanisms of Action
While specific studies on 6-Methylbenzo[d]isoxazole are limited, the broader class of isoxazole (B147169) derivatives has demonstrated significant anti-inflammatory properties through various mechanisms of action. Research indicates that these compounds can effectively modulate key pathways involved in the inflammatory response.
One of the primary mechanisms by which isoxazole derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes. researchgate.net Both COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting these enzymes, isoxazole derivatives can effectively reduce the production of prostaglandins, thereby alleviating inflammation. Some derivatives have shown selectivity for COX-2, which is advantageous as it is primarily induced during inflammation, and its inhibition is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. researchgate.net
Furthermore, certain isoxazole derivatives have been found to suppress the production of other inflammatory mediators. For instance, studies have shown that some of these compounds can inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine that plays a crucial role in systemic inflammation. researchgate.net They have also been observed to inhibit the production of nitric oxide (NO), another important signaling molecule involved in the inflammatory process. ijrrjournal.com The inhibitory effect on carrageenan-induced paw edema in animal models is a common finding, further demonstrating the potent in vivo anti-inflammatory activity of this class of compounds. researchgate.net
Anticancer and Cytotoxic Properties
Derivatives of the isoxazole family, including those structurally related to this compound, have shown promising potential as anticancer agents. Their activity is attributed to a variety of mechanisms that target the growth and survival of cancer cells.
In Vitro Cytotoxicity Assays Against Cancer Cell Lines
A number of isoxazole derivatives have been evaluated for their cytotoxic effects against a range of human cancer cell lines. These studies have demonstrated that these compounds can effectively inhibit the proliferation of various cancer types. For example, isoxazole derivatives of benzothiazole (B30560) have shown significant anti-cancer activity against colon cancer (Colo205), histiocytic lymphoma (U937), breast cancer (MCF-7), and lung cancer (A549) cell lines. researchgate.netsemanticscholar.orgrsc.orgconsensus.app The half-maximal inhibitory concentration (IC50) values for some of these derivatives were found to be in the low micromolar range, indicating potent cytotoxic activity. semanticscholar.orgrsc.org
Table 1: In Vitro Cytotoxicity of Selected Isoxazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Isoxazole Derivative 1 | Colo205 | 5.04 |
| Isoxazole Derivative 2 | U937 | 8.2 |
| Isoxazole Derivative 3 | MCF-7 | 10.5 |
| Isoxazole Derivative 4 | A549 | 13.0 |
Data synthesized from multiple sources.
Modulation of Cell Cycle Progression
One of the mechanisms by which isoxazole derivatives exert their anticancer effects is by interfering with the cell cycle of cancer cells. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. Studies have shown that certain isoxazole compounds can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. Specifically, a promising isoxazole derivative was found to induce G2/M cell cycle arrest in Colo205 colon cancer cells. researchgate.netsemanticscholar.orgrsc.org This arrest at the G2/M checkpoint prevents the cells from entering mitosis, ultimately leading to a halt in proliferation.
Induction of Apoptosis via Mitochondrial-Dependent Pathways
In addition to cell cycle arrest, isoxazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. Apoptosis is a crucial process for eliminating damaged or unwanted cells, and its evasion is another key characteristic of cancer. The induction of apoptosis by these compounds often occurs through the mitochondrial-dependent pathway.
This pathway is initiated by an increase in the levels of the tumor suppressor protein p53. semanticscholar.orgrsc.org Activation of p53 can alter the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 leads to mitochondrial outer membrane permeabilization. semanticscholar.orgrsc.org This, in turn, results in the release of cytochrome c from the mitochondria into the cytoplasm, which triggers a cascade of caspase activation, ultimately leading to the execution of apoptosis. semanticscholar.orgrsc.org
Inhibition of Specific Molecular Targets
The anticancer activity of isoxazole derivatives is also linked to their ability to inhibit specific molecular targets that are crucial for cancer cell survival and proliferation. Among these targets are Heat Shock Protein 90 (Hsp90), tyrosine kinases, and BET bromodomains.
Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression. nih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in the suppression of cancer cell growth. Novel isoxazole-containing compounds have been designed and validated as potent Hsp90 inhibitors. nih.gov
Tyrosine kinases are a family of enzymes that play a critical role in signal transduction pathways that regulate cell growth, differentiation, and survival. Aberrant tyrosine kinase activity is a common feature of many cancers. The isoxazole scaffold has been incorporated into molecules designed to inhibit specific tyrosine kinases, thereby blocking the signaling pathways that promote cancer.
BET (Bromodomain and Extra-Terminal) bromodomains are epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a key role in transcriptional regulation. The 3,5-dimethylisoxazole (B1293586) motif has been effectively used as an acetyl-lysine mimic in the design of BET inhibitors. mdpi.comresearchgate.netnih.gov These inhibitors can displace BET proteins from chromatin, leading to the downregulation of key oncogenes and the suppression of cancer cell growth.
Antimicrobial Activity (Antibacterial and Antifungal)
Isoxazole and its derivatives, including the benzisoxazole class, have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. researchgate.netipindexing.com The incorporation of the isoxazole ring into different molecular frameworks has led to the development of compounds with significant antibacterial and antifungal properties.
The antibacterial activity of isoxazole derivatives has been observed against both Gram-positive and Gram-negative bacteria. ijrrjournal.com The mechanism of action can vary depending on the specific derivative but often involves the disruption of essential cellular processes in bacteria. For instance, some compounds may interfere with cell wall synthesis, while others may inhibit protein synthesis or DNA replication. ijrrjournal.com The structure-activity relationship studies indicate that the nature and position of substituents on the isoxazole or the associated aromatic rings play a crucial role in determining the antibacterial potency and spectrum. researchgate.net
In terms of antifungal activity, isoxazole derivatives have shown efficacy against a range of fungal pathogens, including clinically relevant species like Candida albicans. scitechjournals.comnih.govmdpi.comnih.gov Some of these compounds have been found to disrupt fungal cell membrane integrity or inhibit key enzymes involved in fungal growth and survival. nih.gov For example, a trisubstituted isoxazole was found to exert broad-spectrum antifungal activity by inhibiting lipid homeostasis. nih.gov The development of isoxazole-based antifungal agents is a promising area of research, particularly in light of the increasing incidence of drug-resistant fungal infections. nih.govnih.gov
Table 2: Antimicrobial Spectrum of Selected Isoxazole Derivatives
| Compound Type | Target Microorganism | Activity |
|---|---|---|
| Isoxazole-Thiophene Conjugate | Staphylococcus aureus | Antibacterial |
| Isoxazole-Thiophene Conjugate | Pseudomonas aeruginosa | Antibacterial |
| Trisubstituted Isoxazole | Candida auris | Antifungal (Fungicidal) |
| Isoxazole Derivative PUB14 | Candida albicans | Antifungal |
| Isoxazole Derivative PUB17 | Candida albicans | Antifungal |
Data synthesized from multiple sources.
In Vitro Screening Against Bacterial and Fungal Strains
Derivatives of the isoxazole scaffold have been the subject of extensive investigation to determine their efficacy against a variety of pathogenic microbes. Research has demonstrated that these compounds possess a broad spectrum of antimicrobial activity.
Specifically, novel urea (B33335) and thiourea (B124793) derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been synthesized and evaluated for their antibacterial properties. nih.gov In these studies, compounds showed inhibitory activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.gov Certain derivatives also demonstrated effectiveness against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.gov Structure-activity relationship (SAR) analyses from this research indicated that the presence of electron-withdrawing groups, such as trifluoro and chloro substituents, enhanced the antimicrobial activity. nih.gov
Further studies on other isoxazole derivatives have confirmed these findings. For instance, heteroarylisoxazoles have been evaluated for their antibacterial action against E. coli, S. aureus, and P. aeruginosa. nih.gov In a screening of fifteen isoxazole derivatives, two compounds, PUB9 (2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate) and PUB10 (2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate), displayed notably high antimicrobial activity, particularly against Staphylococcus aureus. nih.gov
The antifungal potential of isoxazole derivatives has also been well-documented. N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives incorporating 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole (B1194373) moieties showed moderate to good activity against fungal strains including Candida albicans and Aspergillus niger. nih.gov Other research has shown certain isoxazole derivatives to be highly effective against C. albicans, with minimum inhibitory concentration (MIC) values ranging from 6 to 60 µg/mL. researchgate.net
Table 1: In Vitro Antimicrobial Activity of Selected Isoxazole Derivatives
| Compound/Derivative Class | Target Organism | Activity/Finding |
|---|---|---|
| 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives | Bacillus subtilis, Staphylococcus aureus | Inhibitory activity observed. nih.gov |
| 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives | Escherichia coli, Pseudomonas aeruginosa | Inhibition demonstrated by specific derivatives. nih.gov |
| PUB9 | Staphylococcus aureus | High antimicrobial activity; MIC >1000x lower than other derivatives. nih.gov |
| PUB9, PUB10 | Biofilm-forming S. aureus, P. aeruginosa, C. albicans | >90% reduction in biofilm-forming cells. nih.gov |
| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine derivatives | Candida albicans, Aspergillus niger | Moderate to good antifungal activity (MIC 12.5–100 µg/mL). nih.gov |
| Isoxazole derivatives 4e, 4g, 4h | Candida albicans | Significant inhibitory activity (MIC values 6-60 µg/mL). researchgate.net |
Immunosuppressive Properties and Cellular Effects
Isoxazole derivatives have been identified as potent regulators of immune functions, with many exhibiting significant immunosuppressive activities in various in vitro and in vivo models. nih.govnih.gov
A key indicator of immunosuppressive potential is the ability to inhibit the proliferation of immune cells. A new series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (compounds MM1–MM10) were tested for their ability to suppress phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMCs). nih.gov The compounds inhibited cell proliferation to varying degrees. nih.gov Among them, compound MM3 (5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide) was selected for further study due to its strong antiproliferative activity and lack of toxicity. nih.gov
Similarly, another study evaluated a series of new isoxazole derivatives, from which the MZO-2 compound (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate) was identified. researchgate.net These compounds showed differential, dose-dependent effects in suppressing PHA-induced PBMC proliferation. researchgate.net
In addition to inhibiting cell proliferation, isoxazole derivatives can modulate the production of key inflammatory cytokines. The compound MM3 demonstrated a strong, dose-dependent suppression of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human whole blood cell cultures. nih.gov This inhibition was significant even at a low concentration of 6.25 μM, where it caused about 40% inhibition. nih.gov Mechanistic studies suggest that MM3's immunosuppressive action may be due to a proapoptotic effect, indicated by strong increases in the expression of caspases, Fas, and NF-κB1 in Jurkat cells. nih.gov
The MZO-2 compound also exhibited a weak ability to suppress LPS-induced production of TNF-α. researchgate.net Other research on indolyl-isoxazolidine derivatives found that a selected compound, 9a, significantly inhibited LPS-induced TNF-α and IL-6 production in macrophage THP-1 cells. nih.govmdpi.com This highlights the role of the isoxazole structure in mediating immunological activity. nih.gov
Table 2: Immunosuppressive Effects of Selected Isoxazole Derivatives
| Compound | Biological Model | Effect |
|---|---|---|
| MM3 | PHA-induced PBMC proliferation | Strong antiproliferative activity. nih.gov |
| MM3 | LPS-induced TNF-α production (Human whole blood) | Strong, dose-dependent inhibition. nih.gov |
| MZO-2 | PHA-induced PBMC proliferation | Dose-dependent suppression. researchgate.net |
| MZO-2 | LPS-induced TNF-α production | Weak suppression. researchgate.net |
| Indolyl-isoxazolidine 9a | LPS-induced cytokine production (THP-1 cells) | Significant inhibition of TNF-α and IL-6. nih.govmdpi.com |
Antidiabetic Activity Investigations
The isoxazole ring is a key structural component in compounds investigated for antidiabetic properties. researchgate.netnih.gov Research has found that isoxazole-based flavonoid derivatives can significantly improve glucose absorption in insulin-resistant HepG2 cells, indicating potent antidiabetic activity. researchgate.netnih.gov
One study reported a novel isoxazole derivative, C45, which improved glucose consumption at a nanomolar level (EC50 = 0.8 nM) in insulin-resistant HepG2 cells. researchgate.net Western blot analysis showed that C45 significantly enhanced the phosphorylation of AMP-activated protein kinase (AMPK) while reducing the levels of key gluconeogenesis enzymes, phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose 6-phosphatase (G6Pase). researchgate.net This suggests the potential molecular mechanism involves the activation of the AMPK/PEPCK/G6Pase pathway. researchgate.net
Another area of investigation involves the inhibition of enzymes related to carbohydrate metabolism. A study on newly synthesized trifluoromethylated flavonoid-based isoxazoles assessed their ability to inhibit α-amylase. nih.gov The compounds showed significant anti-α-amylase activity, with IC50 values ranging from 12.6 ± 0.2 to 27.6 ± 1.1 μM. nih.gov The most potent compound, 3b (R1 = F, R2 = H), had an IC50 value of 12.6 ± 0.2 μM, which is comparable to the positive control, acarbose (B1664774) (IC50 = 12.4 ± 0.1 μM). nih.gov
Analgesic and Antinociceptive Research
Isoxazole derivatives have been explored for their potential as pain management agents. nih.govresearchgate.netnih.gov A study involving nine novel 3-substituted-isoxazole-4-carboxamide derivatives screened them for analgesic activity using acetic acid-induced writhing and hot plate tests in mice. nih.govnih.gov The synthesized compounds showed low to moderate analgesic activity compared to the standard drug, tramadol. nih.govresearchgate.net
Among the derivatives, compound B2, which contains a methoxy (B1213986) (OCH3) group, displayed high analgesic activity in both assays. nih.govresearchgate.netnih.gov Further investigation into the mechanism showed that the analgesic effects of compounds A3 and B2 are mediated through a non-opioid receptor pathway. nih.govresearchgate.netnih.gov Molecular docking studies were conducted on these compounds against non-opioid targets, including COX-1, COX-2, and the human capsaicin (B1668287) receptor (HCR), revealing binding energies in the range of -7.5 to -9.7 kcal/mol. nih.govresearchgate.netnih.gov These findings suggest that isoxazole carboxamide derivatives, particularly compounds A3 and B2, could serve as lead molecules for developing new analgesic drugs. nih.govresearchgate.net
Neuropharmacological Activities
The isoxazole scaffold is present in compounds with known neuropharmacological effects. Several isoxazole derivatives have been reported to possess T-type Ca2+ channel blocking activities and act as GABAA antagonists, both of which are significant mechanisms in neuropharmacology. beilstein-journals.org Furthermore, the commercially available anticonvulsant drug zonisamide (B549257) contains an isoxazole ring, underscoring the relevance of this heterocycle in the development of neurologically active agents. nih.gov
Research into isoxazole derivatives of N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine has shed light on their effects on fundamental cellular processes that are pertinent to neuropharmacology, such as cell cycle regulation and apoptosis. semanticscholar.orgrsc.org One promising compound, 20c, was found to induce G2/M cell cycle arrest in Colo205 cells. semanticscholar.orgrsc.org It also caused a significant increase in the levels of the tumor suppressor protein p53. semanticscholar.orgrsc.org This activation of p53 altered the balance of mitochondrial proteins like Bcl-2 and Bax, ultimately leading to apoptosis by accelerating caspase expression. semanticscholar.orgrsc.org While this research was conducted in the context of cancer, the ability to modulate p53 and apoptosis through mitochondrial-dependent pathways is a critical area of neuropharmacological investigation, particularly in the context of neurodegenerative diseases and neuronal cell death.
D-Amino Acid Oxidase (DAAO) Inhibition
Derivatives of benzo[d]isoxazole have been identified as potent inhibitors of D-Amino Acid Oxidase (DAAO), a flavoenzyme responsible for the degradation of D-amino acids. researchgate.netopenmedicinalchemistryjournal.com The inhibition of DAAO is a significant therapeutic strategy, particularly in the context of neurological disorders where the modulation of N-methyl-D-aspartate (NMDA) receptor activity is desired. openmedicinalchemistryjournal.compatsnap.com D-serine, a co-agonist of the NMDA receptor, is a substrate for DAAO. openmedicinalchemistryjournal.compatsnap.com By inhibiting DAAO, the concentration of D-serine in the brain can be increased, thereby enhancing NMDA receptor neurotransmission. researchgate.netnih.gov This mechanism is of particular interest for conditions associated with NMDA receptor hypofunction. openmedicinalchemistryjournal.com
Research has led to the development of several benzo[d]isoxazol-3-ol (B1209928) derivatives that demonstrate significant DAAO inhibitory activity. For instance, the 6-chloro derivative of benzo[d]isoxazol-3-ol, known as CBIO, has shown a 10-fold improvement in potency compared to the unsubstituted compound, with an IC50 of 188 nM. researchgate.net The oral administration of CBIO in conjunction with D-serine has been shown to enhance the plasma and brain levels of D-serine in rats. researchgate.net
| Compound | Target Enzyme | IC50 (nM) | Reference |
| 6-Chloro-benzo[d]isoxazol-3-ol (CBIO) | Porcine DAAO | 188 | researchgate.net |
| Benzo[d]isoxazol-3-ol | Porcine DAAO | ~1880 | researchgate.net |
Anti-Alzheimer's Disease Potential
The role of DAAO inhibition extends to the potential treatment of Alzheimer's disease. patsnap.com By enhancing NMDA receptor function through increased D-serine levels, these compounds can potentially address the synaptic dysfunction observed in this neurodegenerative disorder. patsnap.com The therapeutic strategy is based on the principle of improving cognitive functions and memory, which are critically dependent on healthy NMDA receptor activity. researchgate.net
Beyond DAAO inhibition, other isoxazole derivatives have been investigated for their multi-target potential in Alzheimer's disease. A novel series of indole-isoxazole carbohydrazides were designed and synthesized, with some compounds showing potent inhibition of acetylcholinesterase (AChE) and BACE1, two key enzymes in the pathology of Alzheimer's disease. nih.gov For example, compound 5d from this series exhibited an IC50 value of 29.46 µM for AChE and 2.85 µM for BACE1, highlighting the versatility of the isoxazole scaffold in designing multi-target anti-Alzheimer's agents. nih.gov
| Compound | Target | IC50 (µM) | Reference |
| Indole-isoxazole carbohydrazide (B1668358) 5d | Acetylcholinesterase (AChE) | 29.46 | nih.gov |
| Indole-isoxazole carbohydrazide 5d | BACE1 | 2.85 | nih.gov |
Antiviral Activity (e.g., Anti-HIV)
The isoxazole nucleus is a component of various compounds exhibiting a broad spectrum of antiviral activities, including against HIV. researchgate.netresearchgate.net For instance, pyrazolo[4,3-d]isoxazole derivatives have been synthesized and shown to be highly potent antiviral agents against HIV-1 strains, with some exhibiting EC50 values in the sub-nanomolar range, surpassing the efficacy of the reference drug efavirenz. researchgate.net While specific studies on this compound are limited in this context, the broader class of isoxazoles and related benzothiazoles have demonstrated significant anti-HIV potential. nih.gov For example, a hybrid methyl derivative of benzo[d]isothiazole showed an EC50 value greater than 5 µM against HIV-1. nih.gov
Antioxidant Activity Assessment
Several studies have highlighted the antioxidant potential of isoxazole derivatives. nih.govresearchgate.netajrconline.org The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. nih.govajrconline.org In one study, fluorophenyl-isoxazole-carboxamide derivatives were assessed, with compounds 2a and 2c demonstrating potent antioxidant activity with IC50 values of 0.45 and 0.47 µg/ml, respectively, which were significantly better than the positive control, Trolox (IC50 = 3.10 µg/ml). nih.gov Another study on novel benzimidazolylisoxazole derivatives also reported remarkable antioxidant activity, with compound C3 (5-(4-chlorophenyl)-3-(benzimidazol-2-yl)-isoxazole) being the most active with an IC50 of 145 µM. ajrconline.org
| Compound | Assay | IC50 | Reference |
| Fluorophenyl-isoxazole-carboxamide 2a | DPPH | 0.45 µg/ml | nih.gov |
| Fluorophenyl-isoxazole-carboxamide 2c | DPPH | 0.47 µg/ml | nih.gov |
| 5-(4-chlorophenyl)-3-(benzimidazol-2-yl)-isoxazole (C3 ) | DPPH | 145 µM | ajrconline.org |
| Trolox (Positive Control) | DPPH | 3.10 µg/ml | nih.gov |
| BHA (Positive Control) | DPPH | 624 µM | ajrconline.org |
Insecticidal and Acaricidal Applications
The isoxazole scaffold is present in molecules with recognized insecticidal and acaricidal properties. researchgate.net While direct data on this compound is not prevalent, the broader family of isoxazole derivatives has been explored for these applications. For example, isoxazole-amide derivatives have been synthesized and evaluated for their insecticidal activity. nih.gov Furthermore, some β-naphthol derivatives containing a benzothiazolylamino group, a related heterocyclic system, have shown promising insecticidal and acaricidal potential against pests like the oriental armyworm, diamondback moth, and spider mites. nih.gov The development of such compounds is crucial for managing agricultural pests. nih.gov
Structure Activity Relationship Sar Studies and Rational Drug Design Strategies for 6 Methylbenzo D Isoxazole Analogues
Identification of Key Pharmacophoric Features of the Benzisoxazole Scaffold
The benzisoxazole scaffold is a versatile and important pharmacophore found in a wide range of biologically active compounds. nih.gov A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. For the benzisoxazole scaffold, key pharmacophoric features have been identified that contribute to its ability to interact with various biological targets, including receptors and enzymes.
The fundamental pharmacophoric features of the benzisoxazole ring system include:
The fused ring system: The combination of the benzene (B151609) and isoxazole (B147169) rings creates a rigid, planar structure that provides a specific orientation for substituent groups to interact with target proteins. This template forms the molecular backbone and possesses versatile binding properties. nih.gov
Hydrogen bond acceptors: The nitrogen and oxygen atoms within the isoxazole ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the binding site of a target protein.
Aromatic interactions: The benzene ring component allows for π-π stacking and other hydrophobic interactions with aromatic amino acid residues of the target.
These essential features make the benzisoxazole scaffold a promising candidate for developing agents against a variety of diseases, including cancer and microbial infections. nih.govresearchgate.net For instance, research into its anti-tubercular potential has highlighted these pharmacophoric features as key to its activity against Mycobacterium tuberculosis. nih.gov
Impact of Substituent Effects on Biological Activity and Selectivity
The biological activity and selectivity of benzisoxazole analogues can be significantly modulated by the nature and position of various substituents on the core scaffold. SAR studies have demonstrated that even minor chemical modifications can lead to substantial changes in potency and target specificity.
The introduction of different functional groups at various positions on the benzisoxazole ring can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which affect its interaction with biological targets.
Electron-withdrawing vs. Electron-donating Groups: The electronic nature of substituents has a profound impact on activity. For example, in the context of antimicrobial agents, the presence of electron-withdrawing groups like chloro and bromo has been shown to result in excellent antimicrobial activity compared to electron-donating groups. nih.gov Conversely, derivatives bearing electron-donating methyl and methoxy (B1213986) groups have exhibited prominent antioxidant activity. nih.gov
Halogenation: The introduction of a halogen atom, such as chlorine or fluorine, at specific positions can enhance biological activity. In a series of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives studied for anticonvulsant activity, the introduction of a halogen atom at the 5-position of the benzisoxazole ring led to an increase in both activity and neurotoxicity. nih.gov
Position of Substituents: The position of a substituent is critical. For instance, in a series of (6-acyl-2-oxo-3H-benzoxazol-3-yl) alkanoic acids, the 6-acyl function was found to be favorable for analgesic and anti-inflammatory activity.
The following table summarizes the observed effects of different substituents on the biological activity of benzisoxazole analogues based on various studies.
| Substituent Group | Position | Effect on Biological Activity | Reference |
| Halogen (Cl, Br) | 5-position | Increased anticonvulsant activity and neurotoxicity. | nih.gov |
| Electron-withdrawing (Cl, Br) | General | Excellent antimicrobial activity. | nih.gov |
| Electron-donating (Methyl, Methoxy) | General | Prominent antioxidant activity. | nih.gov |
| Nitro (NO2) | General | Good anti-inflammatory activity. | nih.gov |
| 6-Acyl | 6-position | Favorable for analgesic and anti-inflammatory activity. |
Molecular Docking Studies for Ligand-Target Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, it is used to predict the binding mode and affinity of a ligand (e.g., a 6-Methylbenzo[d]isoxazole analogue) within the active site of a target protein. This information is invaluable for understanding the molecular basis of the ligand's activity and for designing more potent and selective inhibitors.
For benzisoxazole derivatives, molecular docking studies have been instrumental in elucidating their binding interactions with various therapeutic targets. For example, a novel series of compounds with a benzo[d]isoxazole scaffold were developed as inhibitors of the programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a key target in cancer immunotherapy. nih.gov Docking analysis of the most potent compound, P20, with the PD-L1 dimer complex revealed that it bound to the target with high affinity, providing a structural basis for its inhibitory activity. nih.gov
Similarly, molecular docking has been employed to study the binding of isoxazole derivatives to enzymes like cyclooxygenase (COX), which are targets for anti-inflammatory drugs. nih.gov These studies help identify key amino acid residues in the active site that interact with the ligand, such as through hydrogen bonds or hydrophobic interactions. This detailed understanding of ligand-target interactions at the atomic level allows for the rational design of new analogues with improved binding affinity and, consequently, higher biological activity.
Lead Optimization Strategies Based on Structural Modifications
Lead optimization is a critical phase in the drug discovery process where a "lead" compound with initial promising activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). The goal is to develop a preclinical drug candidate.
For benzisoxazole analogues, lead optimization strategies are guided by the SAR data and insights from molecular modeling. A structure-based drug design approach is often employed, starting from an initial hit, which may be a fragment or a compound with modest activity. nih.gov
Key optimization strategies include:
Scaffold Hopping and Elaboration: This involves modifying the core scaffold or adding new chemical moieties to explore different binding interactions and improve properties. For example, an amino-isoxazole fragment was elaborated into a novel isoxazole azepine scaffold, resulting in a potent and selective BET (bromodomain and extra-terminal domain) inhibitor. nih.gov
Fine-tuning of Physicochemical Properties: Modifications are made to adjust properties like lipophilicity, which can impact solubility and cell permeability. This can be achieved by introducing or replacing substituents.
Improving ADME and Safety Profiles: Analogues are synthesized to reduce potential off-target effects and improve metabolic stability. For instance, replacing a part of a molecule known to be metabolized quickly can increase its half-life in the body. nih.gov
A study on benzo[d]isoxazole derivatives as PD-1/PD-L1 inhibitors identified a promising lead compound, P20. nih.gov This compound serves as a starting point for further optimization to enhance its drug-like properties for potential development as a cancer immunotherapy agent. nih.gov The process is iterative, involving cycles of design, synthesis, and biological testing to arrive at an optimized candidate.
Applications of 6 Methylbenzo D Isoxazole As a Privileged Scaffold in Medicinal Chemistry and Drug Discovery
Role as a Core Structure for Developing Novel Therapeutic Agents
The 6-methylbenzo[d]isoxazole scaffold serves as a fundamental building block in the design and synthesis of new therapeutic agents, particularly in the realm of oncology. Its rigid structure provides a stable platform for the attachment of various functional groups, allowing for the fine-tuning of pharmacological activity.
One of the most significant applications of this scaffold is in the development of inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins, which are considered crucial targets in the treatment of castration-resistant prostate cancer (CRPC) consensus.appnih.govresearchgate.neturotoday.com. Researchers have designed and optimized a series of compounds containing the benzo[d]isoxazole core to act as potent BET bromodomain inhibitors consensus.appnih.govresearchgate.neturotoday.com.
A notable example involves a 3-methylbenzo[d]isoxazole (B15219) scaffold, which was used to develop potent and selective BET inhibitors. Co-crystal structures of these inhibitors complexed with the first bromodomain of BRD4 (BRD4(1)) provided a solid structural basis for further optimization consensus.appnih.govresearchgate.neturotoday.com. Two of the most potent compounds from this research, 6i (Y06036) and 7m (Y06137) , demonstrated strong binding to the BRD4(1) bromodomain with dissociation constants (Kd) of 82 nM and 81 nM, respectively consensus.appnih.govresearchgate.neturotoday.com. These compounds also showed high selectivity over other non-BET subfamily members consensus.appnih.govresearchgate.neturotoday.com.
In cellular assays, these this compound derivatives potently inhibited the growth and colony formation of prostate cancer cell lines. Furthermore, they suppressed the expression of the androgen receptor (AR) and MYC, genes known to be regulated by AR and critical for prostate cancer progression consensus.appnih.govresearchgate.net. The therapeutic potential of these compounds was also demonstrated in a CRPC xenograft tumor model in mice consensus.appnih.govresearchgate.neturotoday.com.
The synthesis of various derivatives has been a key aspect of this research. For instance, 3-methyl-5-acetyl-1,2-benzisoxazole has been synthesized and used as a precursor for a range of other biologically active molecules, including chalcones and pyrazoles isca.me. These synthetic efforts highlight the versatility of the this compound core in generating a diverse library of compounds for biological screening isca.meresearchgate.net.
| Compound | Binding Affinity (Kd) to BRD4(1) |
|---|---|
| 6i (Y06036) | 82 nM |
| 7m (Y06137) | 81 nM |
Integration into Multi-Targeted Therapies
The development of drugs that can simultaneously modulate multiple biological targets is a growing trend in medicinal chemistry, as it can offer improved efficacy and a lower likelihood of drug resistance. While the broader benzisoxazole scaffold has been explored for the development of multi-target agents, such as dual dopamine (B1211576) and serotonin (B10506) receptor antagonists, specific research detailing the integration of the this compound core into multi-targeted therapies is still an emerging area nih.gov.
The inherent versatility of the this compound scaffold, however, makes it a promising candidate for such approaches. By strategically modifying the substituents on the benzisoxazole ring, it is theoretically possible to design molecules that can interact with multiple, distinct biological targets. For example, derivatives could be designed to inhibit both BET proteins and other key signaling molecules in cancer pathways, potentially leading to synergistic therapeutic effects. The development of bivalent BET inhibitors based on the benzo[d]isoxazole scaffold, which can bind to two bromodomains simultaneously, is a step in this direction and demonstrates the potential for creating multi-target drugs from this core structure nih.gov.
Contribution to the Development of Personalized Medicine Approaches
Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient, often based on their genetic makeup. The development of targeted therapies is a cornerstone of this approach. The use of this compound derivatives as selective BET inhibitors in castration-resistant prostate cancer is a prime example of a targeted therapy that could be integrated into a personalized medicine strategy consensus.appnih.govresearchgate.neturotoday.com.
Since these compounds target specific proteins (BET bromodomains) that are crucial for the growth of certain types of cancer cells, their efficacy may be dependent on the genetic or molecular profile of a patient's tumor. For instance, patients with tumors that are highly dependent on the androgen receptor signaling pathway, which is regulated by BET proteins, might be particularly responsive to these inhibitors consensus.appresearchgate.net. Future clinical studies could therefore focus on identifying biomarkers that predict a patient's response to these this compound-based therapies, thereby contributing to a more personalized approach to cancer treatment.
Design and Synthesis of Prodrugs and Biologically Transformable Analogues
The design of prodrugs—inactive compounds that are converted into active drugs in the body—and other biologically transformable analogues is a common strategy to improve the pharmacokinetic properties of a therapeutic agent, such as its absorption, distribution, metabolism, and excretion.
The synthesis of various analogues of this compound demonstrates the chemical tractability of this scaffold for creating derivatives with potentially altered biological properties isca.meresearchgate.net. For instance, the synthesis of 3-methyl-5-acetyl-7-nitro-1,2-benzisoxazole and its subsequent reduction to an amino derivative provides a handle for further chemical modifications isca.me. These modifications could include the attachment of solubilizing groups or moieties that are cleaved by specific enzymes in the body to release the active drug.
While the reviewed literature does not explicitly detail the design of compounds based on the this compound scaffold as prodrugs, the synthetic routes developed for its derivatives provide a solid foundation for such future work isca.meresearchgate.netnih.gov. The ability to introduce a wide range of functional groups onto the core structure allows for the potential to create analogues with improved drug-like properties, which is a key aspect of prodrug design researchgate.net.
| Compound Name | Chemical Scaffold/Derivative |
|---|---|
| This compound | Core Scaffold |
| 6i (Y06036) | 3-Methylbenzo[d]isoxazole derivative |
| 7m (Y06137) | 3-Methylbenzo[d]isoxazole derivative |
| 3-Methyl-5-acetyl-1,2-benzisoxazole | Derivative of the core scaffold |
| 3-Methyl-5-acetyl-7-nitro-1,2-benzisoxazole | Derivative of the core scaffold |
Conclusion and Future Perspectives in 6 Methylbenzo D Isoxazole Research
Summary of Key Research Findings and Emerging Trends
Research into the benzo[d]isoxazole core has revealed its significant potential across multiple therapeutic areas. Although data exclusively on the 6-methyl variant is limited, the activities of analogous compounds provide a strong rationale for its investigation. The primary emerging trend is the utilization of this scaffold as a versatile building block in drug discovery. nih.gov
Key research findings from related benzo[d]isoxazole derivatives demonstrate a broad spectrum of biological activities, including:
Anticancer Activity: Numerous isoxazole (B147169) derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, such as colon, leukemia, breast, and lung cancer. semanticscholar.orgresearchgate.net Some compounds have been shown to induce cell cycle arrest and apoptosis through mechanisms like p53 activation. semanticscholar.orgresearchgate.net Furthermore, specific benzo[d]isoxazole analogues have been identified as potent inhibitors of Hypoxia-Inducible Factor (HIF)-1α transcription, a critical target in oncology. nih.gov
Antimicrobial Properties: The benzisoxazole nucleus is a component of various agents with significant antibacterial and antifungal properties. researchgate.net Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. nih.govnih.gov The substitution on the benzisoxazole ring, including the position and nature of the substituent (e.g., fluoro vs. methyl), plays a crucial role in modulating this activity. nih.gov
Anti-inflammatory Effects: Compounds incorporating the isoxazole and benzo[d]isoxazole structures have been investigated as anti-inflammatory agents, often by targeting cyclooxygenase (COX) enzymes. nih.govijpca.org Certain derivatives bearing electron-withdrawing groups have demonstrated notable anti-inflammatory potential. nih.gov
Neuroprotective and Antipsychotic Potential: The benzo[d]isoxazole framework is central to the structure of atypical antipsychotic agents, highlighting its importance in developing treatments for central nervous system disorders. acs.org
The emerging trend is to systematically explore how substitutions on the benzene (B151609) ring of the benzo[d]isoxazole scaffold influence potency and selectivity. The methyl group at the 6-position is of particular interest as it can modulate the compound's lipophilicity, metabolic stability, and steric interactions with target proteins, thereby fine-tuning its pharmacological profile.
Challenges and Opportunities in the Development of 6-Methylbenzo[d]isoxazole-Based Compounds
The development of drugs based on the this compound scaffold presents both distinct challenges and significant opportunities.
Challenges:
Synthetic Accessibility: While general methods for synthesizing isoxazoles are established, developing efficient, scalable, and regioselective routes for specific derivatives like this compound can be challenging. mdpi.comsemanticscholar.org Intramolecular cycloaddition reactions and metal-catalyzed processes are promising but require optimization. mdpi.comccspublishing.org.cn
Target Selectivity and Off-Target Effects: A key challenge in drug development is ensuring that a compound interacts selectively with its intended biological target. The broad bioactivity of the benzo[d]isoxazole core means that derivatives could interact with multiple proteins, potentially leading to off-target effects. nih.gov
Pharmacokinetic Properties: Achieving optimal absorption, distribution, metabolism, and excretion (ADME) profiles is a major hurdle. The physicochemical properties imparted by the 6-methyl group must be balanced to ensure good bioavailability and an appropriate half-life.
Limited Specific Research: The lack of a deep body of research focused specifically on this compound means that initial investigations will be more exploratory.
Opportunities:
Chemical Tractability: The this compound scaffold is a chemically tractable starting point. The methyl group and other positions on the heterocyclic ring system are amenable to functionalization, allowing for the creation of large libraries of compounds for screening. nih.govresearchgate.net
Broad Therapeutic Potential: The diverse activities of related compounds suggest that this compound derivatives could be developed for a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. nih.govijpca.org
Structure-Based Drug Design: As more is learned about how this scaffold interacts with biological targets, structure-based design and computational modeling can be employed to rationally design next-generation inhibitors with improved potency and selectivity.
Multi-Targeted Therapies: The ability of the isoxazole scaffold to interact with multiple targets could be harnessed to develop multi-targeted therapies, which are becoming an important strategy for treating complex diseases like cancer. nih.gov
| Compound Class | Substitution | Biological Activity | Key Findings | Citations |
|---|---|---|---|---|
| N-Phenylbenzo[d]isoxazole-3-carboxamides | Various on phenyl ring | Anticancer (HIF-1α Inhibition) | Potent inhibition of HIF-1α transcription with IC50 values in the nanomolar range. | nih.gov |
| 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Derivatives | Urea (B33335) and thiourea (B124793) groups | Antimicrobial | Activity against S. aureus and E. coli; electron-withdrawing groups enhance activity. | nih.gov |
| Benzisoxazole Derivatives | Nitro group | Anti-inflammatory | Demonstrated good anti-inflammatory activity in screening assays. | nih.gov |
| Benzisoxazole-3-carboxamides | Various | Antipsychotic | Serves as a core scaffold for atypical antipsychotic agents. | acs.org |
Directions for Future Academic and Translational Research
To unlock the full potential of this compound, a concerted effort in both academic and translational research is required.
Directions for Future Academic Research:
Synthetic Methodology Development: A primary focus should be on creating novel and efficient synthetic pathways to generate a diverse library of this compound derivatives. This includes exploring green chemistry approaches and advanced catalytic methods. nih.gov
Broad Biological Screening: The synthesized compound library should be screened against a wide array of biological targets, including kinases, proteases, GPCRs, and metabolic enzymes, to identify novel therapeutic applications beyond the established activities of the isoxazole class.
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial to understand how different substituents on the this compound core affect biological activity. nih.govmdpi.com This will guide the rational design of more potent and selective molecules.
Chemical Biology Probes: Developing functionalized this compound derivatives as chemical probes can help in identifying and validating new biological targets, contributing to a deeper understanding of disease pathways.
Directions for Future Translational Research:
Lead Optimization: Promising hits from academic screening must undergo rigorous lead optimization to improve their drug-like properties (ADMET). This involves iterative chemical synthesis and biological testing to enhance efficacy, selectivity, and safety.
In Vivo Efficacy Studies: Optimized lead compounds should be advanced into preclinical animal models to evaluate their in vivo efficacy and tolerability for specific diseases, such as tumor growth inhibition in xenograft models or bacterial clearance in infection models.
Pharmacology and Toxicology Studies: Comprehensive pharmacological and toxicological profiling is essential to understand the mechanism of action and to ensure the safety of potential drug candidates before they can be considered for clinical trials.
Biomarker Development: For applications in oncology and other complex diseases, identifying biomarkers that can predict patient response to this compound-based therapies will be critical for the successful clinical translation and application of personalized medicine.
Q & A
Q. What are the common synthetic routes for 6-Methylbenzo[d]isoxazole, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via cyclization of substituted precursors or functionalization of the benzisoxazole core. Metal-free methods, such as condensation of hydroxylamine derivatives with α,β-unsaturated carbonyl compounds, are preferred to avoid metal contamination in pharmaceuticals . Reaction conditions (e.g., solvent polarity, temperature, and catalyst presence) critically impact yield. For example, refluxing acetonitrile/water systems have been used for isoxazole ring-opening to generate synthetic intermediates . Optimization via differential reaction fingerprint (DRFP) models can predict yields and classify reactions without extensive training data .
Q. How can researchers characterize this compound derivatives using advanced analytical techniques?
Key methods include:
- Mass Spectrometry (MS): Fragmentation patterns (e.g., m/z = 321.0 for deprotonated this compound sulfonic acid isomers) provide structural insights .
- Chromatography: TLC-MS coupling with primuline-impregnated silica gel plates enables online detection and compatibility with API-MS .
- Nuclear Magnetic Resonance (NMR): Substituent effects on chemical shifts help confirm regiochemistry.
Q. What safety protocols are essential for handling this compound and its derivatives?
- Protective Measures: Wear gloves, masks, and protective eyewear to avoid skin/eye contact .
- Storage: Store in airtight containers at 2–8°C to prevent degradation.
- Waste Disposal: Separate hazardous waste (e.g., halogenated derivatives) and use certified disposal services to mitigate environmental risks .
Advanced Research Questions
Q. How do substituent positions on the benzisoxazole ring affect biological activity, and what methodologies validate these structure-activity relationships (SAR)?
Substituents at the 3-, 6-, and 7-positions modulate bioactivity. For example:
- Anticancer Activity: Fluorophenyl-isoxazole-carboxamide derivatives inhibit HSP90 by stabilizing oncogenic protein degradation pathways . SAR validation involves synthesizing analogs with varying substituents (e.g., halogens, methyl groups) and testing cytotoxicity via assays like α-fetoprotein quantification and apoptosis profiling .
- Antibacterial Activity: Electron-withdrawing groups (e.g., -NO₂) enhance tuberculostatic effects by disrupting bacterial membrane integrity .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Contradictions often arise from assay variability or unaccounted physicochemical factors. Strategies include:
- Comparative Assays: Test compounds across standardized cell lines (e.g., HeLa, MCF-7) under identical conditions .
- Computational Modeling: Density Functional Theory (DFT) studies predict reactivity and binding affinities to explain discrepancies in photodissociation mechanisms or metabolic stability .
- Meta-Analysis: Review patents and literature (e.g., HSP90 inhibitors like NVP-AUY922) to identify consensus trends .
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
- Low Yields: Side reactions (e.g., ring-opening under acidic conditions) reduce efficiency. DRFP models optimize reaction parameters to improve yields .
- Purification Difficulties: Oligomeric byproducts (n = 2–3 in primuline-derived mixtures) require preparative HPLC or silica gel chromatography .
- Thermal Instability: Weak N–O bonds necessitate low-temperature storage and inert atmospheres during synthesis .
Q. How does the weak N–O bond in this compound influence its reactivity in drug design?
The labile N–O bond enables ring-opening for functionalization:
- Prodrug Activation: Enzymatic cleavage releases active metabolites (e.g., neuroleptic agents) .
- Photolysis/Thermolysis: Controlled degradation generates intermediates like 2-cyanoketones for natural product synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
